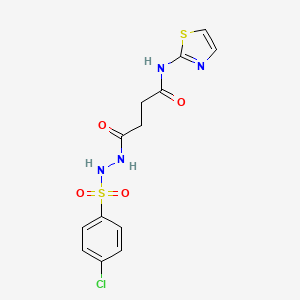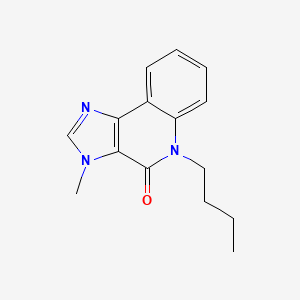
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a quinoline derivative with an imidazole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that promote substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives .
Applications De Recherche Scientifique
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Imiquimod: An imidazoquinoline compound used as an immune response modifier.
Resiquimod: Another imidazoquinoline with potent immune-stimulating properties.
BBIQ: A TLR7-specific agonist with potential as a vaccine adjuvant
Uniqueness: 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases and modulate DDR pathways sets it apart from other imidazoquinoline derivatives .
Propriétés
Numéro CAS |
134049-67-5 |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
5-butyl-3-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)13-14(15(18)19)17(2)10-16-13/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
IAQMCRJUNZGQGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


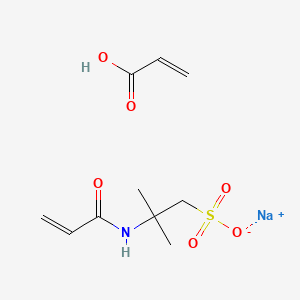

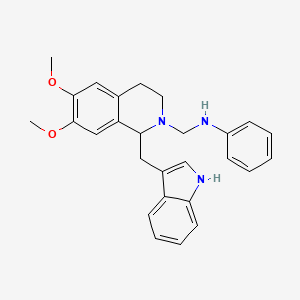
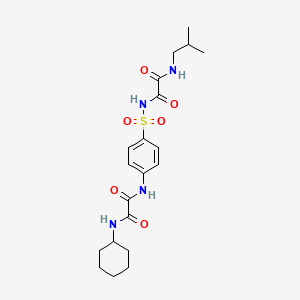

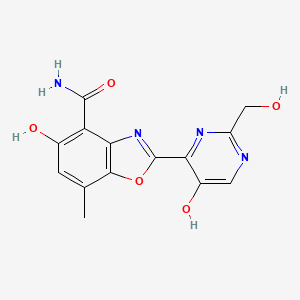
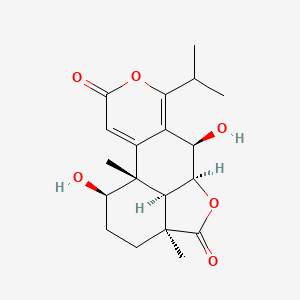

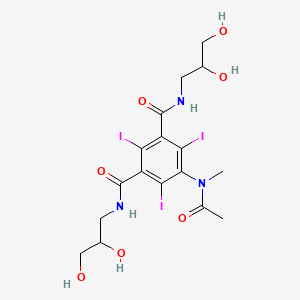

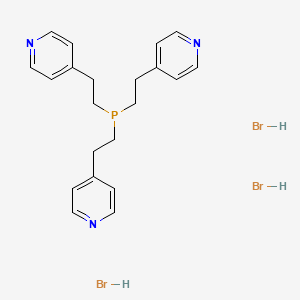
![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
